Azepan-1-yl{1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2-chlorophenyl group and a methanesulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of (2-Chlorophenyl)methanesulfonyl chloride: This intermediate is synthesized by reacting benzylsulfonyl chloride with ferrous chloride in an appropriate solvent at room temperature.
Formation of Piperidine Derivative: The piperidine ring is functionalized with the (2-chlorophenyl)methanesulfonyl group through nucleophilic substitution reactions.
Cyclization to Form Azepane Ring: The final step involves cyclization to form the azepane ring, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions.
Scientific Research Applications
1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE can be compared with other similar compounds, such as:
(2-Chlorophenyl)methanesulfonyl chloride: This compound shares the (2-chlorophenyl)methanesulfonyl group but lacks the piperidine and azepane rings.
Methanesulfonyl chloride: A simpler compound with a methanesulfonyl group, used in various organic synthesis reactions.
The uniqueness of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE lies in its complex structure, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Properties
Molecular Formula |
C19H27ClN2O3S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C19H27ClN2O3S/c20-18-8-4-3-7-17(18)15-26(24,25)22-13-9-16(10-14-22)19(23)21-11-5-1-2-6-12-21/h3-4,7-8,16H,1-2,5-6,9-15H2 |
InChI Key |
GJYUIUVFCOWRFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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